N,3-dimethyl-1-benzothiophene-2-carboxamide
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Overview
Description
N,3-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a benzothiophene ring system, which is a fused ring structure containing both benzene and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-benzothiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylbenzothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
N,3-dimethyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzothiophene: A precursor in the synthesis of N,3-dimethyl-1-benzothiophene-2-carboxamide.
Benzothiophene-2-carboxamide: A related compound with similar structural features but lacking the N,3-dimethyl substitution.
Thiophene derivatives: Compounds containing the thiophene ring system, which exhibit a range of biological and chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,3-dimethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
N,3-dimethyl-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, particularly its antitumor and antimicrobial properties, and its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with carboxylic acids or their derivatives. Various methodologies have been reported for the preparation of benzothiophene carboxamides, highlighting the versatility of these compounds in medicinal chemistry.
Antitumor Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related benzothiophene carboxamide derivatives showed IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma (LLC) cell lines, demonstrating potent antitumor activity .
Table 1: Cytotoxic Activity of Benzothiophene Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
4-N-[2-(dimethylamino)ethyl]carboxamide | P388 Leukemia | <10 |
4-N-[2-(dimethylamino)ethyl]carboxamide | LLC | <10 |
This compound | Jurkat Leukemia | TBD |
Note: TBD indicates that specific data for this compound was not found in the literature.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies on related benzothiophene compounds have shown activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | Strain | MIC (μg/mL) |
---|---|---|
7b | MDR-MTB | 2.73 - 22.86 |
8c | Dormant BCG | 0.60 |
This compound | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For instance, some benzothiophenes are known to act as antagonists to retinoid X receptors and activators of TRPV4 channels . These interactions could potentially lead to modulation of inflammatory pathways and apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of benzothiophene derivatives in preclinical models:
- Antitumor Efficacy : In vivo studies demonstrated that certain benzothiophene derivatives could significantly reduce tumor size in murine models when administered at specific dosages .
- Tuberculosis Treatment : The compound showed promise in treating latent tuberculosis infections by effectively targeting dormant bacterial forms with minimal cytotoxicity to host cells .
Properties
IUPAC Name |
N,3-dimethyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFEDPECMHGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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